2,5-dimethylfuran-3,4-dicarboxylic Acid

Description

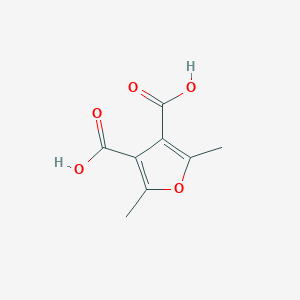

Structure

2D Structure

3D Structure

Properties

CAS No. |

14597-13-8 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,5-dimethylfuran-3,4-dicarboxylic acid |

InChI |

InChI=1S/C8H8O5/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) |

InChI Key |

IDYRARBMMCSVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethylfuran 3,4 Dicarboxylic Acid

Established Laboratory and Industrial Preparation Routes

The primary and most well-documented methods for synthesizing 2,5-dimethylfuran-3,4-dicarboxylic acid originate from diethyl 2,3-diacetylsuccinate. This 1,4-dicarbonyl compound serves as a versatile precursor that can undergo cyclization and subsequent hydrolysis under various conditions to yield the target molecule.

A straightforward and common method for preparing this compound involves the treatment of diethyl 2,3-diacetylsuccinate with an aqueous acid, such as hydrochloric acid (HCl). google.comresearchgate.net This process leverages the Paal-Knorr furan (B31954) synthesis, a classic reaction where a 1,4-dicarbonyl compound undergoes acid-catalyzed dehydration to form a furan ring.

The reaction proceeds in a one-pot manner where two key transformations occur. First, the diethyl 2,3-diacetylsuccinate undergoes an intramolecular cyclization catalyzed by the acid. This step involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the second carbonyl group, ultimately leading to dehydration and the formation of the stable furan ring structure, yielding diethyl 2,5-dimethylfuran-3,4-dicarboxylate. google.com Concurrently or subsequently, the acidic aqueous conditions facilitate the hydrolysis of the two ethyl ester groups to carboxylic acid functionalities, resulting in the final product, this compound. google.comresearchgate.net This method is advantageous due to its operational simplicity and the absence of toxic organic solvents. google.comresearchgate.net

An alternative, two-step route employs polyphosphoric acid (PPA) to achieve the initial cyclization. PPA is a powerful dehydrating agent and acid catalyst widely used in organic synthesis for cyclization reactions. ccsenet.orgresearchgate.net In the first step, diethyl 2,3-diacetylsuccinate is treated with PPA, which efficiently promotes the Paal-Knorr cyclization to form diethyl 2,5-dimethylfuran-3,4-dicarboxylate. google.com

Following the cyclization, the intermediate diester is isolated and then subjected to a separate hydrolysis step. This is typically achieved through saponification, using a base such as potassium hydroxide (B78521) in an alcoholic solvent like ethanol. google.com The basic hydrolysis cleaves the ester bonds, and a final acidification step is required to protonate the resulting dicarboxylate salt to yield this compound. While this method involves more steps than the direct aqueous acid route, it separates the cyclization and hydrolysis reactions, which can sometimes be advantageous for process control. google.com

The reaction conditions, particularly the concentration of the acid catalyst and the heating method, have a profound impact on the distribution of products when starting from diethyl 2,3-diacetylsuccinate. google.com The reaction can yield not only the desired this compound but also the intermediate diethyl 2,5-dimethylfuran-3,4-dicarboxylate and a decarboxylated side-product, ethyl 2,5-dimethylfuran-3-carboxylate. google.com

Research has shown that at lower concentrations of HCl (e.g., 0.1–1.0 N), a mixture of these three products is often obtained. google.com However, by increasing the acid concentration, the reaction can be driven selectively towards the desired dicarboxylic acid. At an HCl concentration of 3 N or higher, this compound becomes the sole product, with yields reported to be at or above 89%, irrespective of whether conventional oil bath heating or microwave heating is used. google.com This high selectivity is attributed to the accelerated rates of both the Paal-Knorr cyclization and the subsequent ester hydrolysis in strongly acidic media, which outcompete the side reaction of decarboxylation. google.com

The choice of heating can also influence reaction times and outcomes, with microwave irradiation often providing a faster alternative to conventional heating. google.com

| HCl Concentration (N) | Heating Method | Yield of Ethyl 2,5-dimethylfuran-3-carboxylate (%) | Yield of this compound (%) | Yield of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate (%) | Reference |

|---|---|---|---|---|---|

| 0.2 | Oil Bath | 25 | 58 | - | google.com |

| 0.5 | Oil Bath | 12 | 86 | - | google.com |

| 1.0 | Microwave | 20 | 24 | 52 | google.com |

| ≥3.0 | Oil Bath or Microwave | 0 | ≥89 | 0 | google.com |

Green Chemistry Approaches and Sustainable Synthesis Strategies

While the specific synthesis of this compound from bio-based precursors is not widely detailed, the broader field of furanic dicarboxylic acid synthesis is a major focus of green chemistry. These strategies aim to replace petroleum-based feedstocks with renewable biomass and employ more environmentally benign catalytic processes.

The foundation of sustainable furan chemistry lies in the utilization of lignocellulosic biomass, which is abundant and non-edible. rsc.orgnih.gov This biomass, composed of cellulose, hemicellulose, and lignin, can be processed to yield C5 and C6 sugars. rsc.orgmdpi.com These sugars are crucial platform molecules that can be dehydrated to produce furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like fructose (B13574) and glucose). rsc.orgnih.govmdpi.com

HMF, in particular, has been identified by the U.S. Department of Energy as a top value-added chemical from biomass and serves as a key precursor for 2,5-furandicarboxylic acid (FDCA), a structurally similar and potential bio-based replacement for petroleum-derived terephthalic acid. mdpi.comnih.gov The production of FDCA often starts with fructose-rich syrups or the direct conversion of glucose to HMF, followed by oxidation. mdpi.comupenn.edu Similarly, furfural derived from hemicellulose can be a starting point for other furanic acids through oxidation and carboxylation steps. researchgate.net This shift from fossil fuels to renewable biomass is a central tenet of developing a sustainable chemical industry. frontiersin.orgacs.org

The conversion of biomass-derived furans into dicarboxylic acids requires efficient and sustainable catalytic systems. Significant research has been devoted to replacing harsh, stoichiometric reagents with more environmentally friendly catalysts.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, polyoxometalates (POMs), and sulfonated carbons, are being developed for the initial dehydration of carbohydrates to HMF and furfural. frontiersin.orgnih.gov These catalysts are often more stable, easier to separate from the reaction mixture, and recyclable compared to traditional homogeneous mineral acids. nih.gov For the subsequent oxidation of HMF to FDCA, a variety of heterogeneous metal catalysts have been explored, offering high activity and selectivity. mdpi.com

Electrocatalysis and Biocatalysis: Greener alternatives to traditional chemical oxidation are rapidly emerging. Electrocatalytic oxidation uses electricity to drive the conversion of HMF to FDCA, often under mild conditions with high yields. mdpi.com This method can also be applied to utilize CO2 as a C1 source to carboxylate furan derivatives, further enhancing its green credentials. acs.org Biocatalysis, using either isolated enzymes or whole-cell microorganisms, represents another promising route. nih.gov These biological systems can perform the oxidation of HMF to FDCA with high specificity under ambient temperature and pressure in aqueous media, minimizing waste and energy consumption. acs.orgnih.govresearchgate.net

Novel Homogeneous Systems: Even within homogeneous catalysis, greener approaches are being developed. For instance, the use of potassium ferrate, a powerful yet more environmentally benign oxidizing agent, has been shown to effectively convert HMF to FDCA in high yields under mild, aqueous conditions. mdpi.com These advanced catalytic systems are crucial for making the production of furanic dicarboxylic acids from biomass both economically viable and environmentally sustainable. dtu.dk

Microbial and Enzymatic Biotransformation Potentials for Furanic Acid Production (General for Furanics)

The production of furanic acids through biological routes is gaining significant attention as a more sustainable alternative to conventional chemical methods, which often rely on harsh reaction conditions and hazardous materials. nih.govrsc.org Biocatalysis, utilizing either whole microbial cells or isolated enzymes, offers advantages such as milder reaction conditions, high selectivity, reduced energy consumption, and environmental compatibility. nih.gov While specific microbial or enzymatic pathways for the direct synthesis of this compound are not extensively documented in current literature, the broader field of furanic acid biotransformation, particularly for the prominent bio-based monomer 2,5-furandicarboxylic acid (FDCA), provides a strong indication of the potential for developing such biocatalytic routes. nih.govresearchgate.net

Microbial and enzymatic systems have demonstrated considerable success in the oxidation of furan aldehydes, such as 5-hydroxymethylfurfural (HMF), to their corresponding carboxylic acids. nih.gov This body of research offers valuable insights into the types of microorganisms and enzymes that could potentially be adapted for the synthesis of other furan dicarboxylic acids.

Engineered microorganisms have shown high efficiency in the production of FDCA. For instance, a genetically modified strain of Raoultella ornithinolytica BF60 was capable of producing 41.29 g/L of FDCA from 35 g/L of HMF, achieving a remarkable 95.14% yield within 72 hours. nih.gov Similarly, an engineered Pseudomonas putida S12 has been reported to produce 30.1 g/L of FDCA from HMF. researchgate.net These examples highlight the potential of metabolic engineering to optimize microbial hosts for the production of specific furanic acids.

Enzymatic catalysis, both with isolated enzymes and in whole-cell systems, represents another promising avenue. nih.gov A notable example is an enzyme cascade system that converted 6.3 g/L of HMF to 7.81 g/L of FDCA with a 100% yield in just 6 hours. nih.gov Such systems often involve oxidoreductases that can perform the necessary oxidation steps to convert aldehyde or hydroxymethyl groups on the furan ring to carboxylic acids. The identification and engineering of enzymes with activity towards different substituted furans could pave the way for the biocatalytic production of a wider range of furanic acids.

The table below summarizes key research findings in the microbial and enzymatic production of the related compound, 2,5-furandicarboxylic acid (FDCA), which illustrates the potential for developing biotransformation routes for other furanic acids.

| Biocatalyst | Substrate | Product | Titer | Yield | Time (h) | Reference |

| Engineered Raoultella ornithinolytica BF60 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 41.29 g/L | 95.14% | 72 | nih.gov |

| Engineered Pseudomonas putida S12 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 30.1 g/L | 97% | Not Specified | researchgate.net |

| Enzyme Cascade System | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 7.81 g/L | 100% | 6 | nih.gov |

| Aspergillus flavus APLS-1 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | ~3 mg/l/h | Not Specified | Not Specified | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethylfuran 3,4 Dicarboxylic Acid

General Principles of Furan (B31954) Ring Reactivity and Stability

The furan ring is an aromatic heterocycle, but its aromatic character is less pronounced than that of benzene. The oxygen atom participates in the aromatic system by donating one of its lone pairs of electrons to the π-system. This delocalization results in a planar, cyclic, conjugated system with 6 π-electrons, conforming to Hückel's rule. However, the electronegativity of the oxygen atom leads to an uneven distribution of electron density, making the ring susceptible to both electrophilic attack and reactions that disrupt the aromatic system.

The stability of the furan ring is lower than that of benzene, and it can behave as a conjugated diene in certain reactions, most notably the Diels-Alder reaction. The presence of substituents significantly influences the reactivity and stability of the furan core. In 2,5-dimethylfuran-3,4-dicarboxylic acid, the ring is substituted with two electron-donating methyl groups at the α-positions (2 and 5) and two electron-withdrawing carboxylic acid groups at the β-positions (3 and 4).

Electron-donating groups (methyl groups): These groups increase the electron density of the furan ring, activating it towards electrophilic substitution.

Electron-withdrawing groups (carboxyl groups): These groups decrease the electron density of the ring, deactivating it towards electrophilic substitution but potentially activating it for nucleophilic attack. They also influence the reactivity of the diene system.

This combination of activating and deactivating groups creates a complex reactivity profile for this compound, where reaction pathways are highly dependent on the specific reagents and conditions employed.

Carboxyl Group Transformations (e.g., Decarboxylation, Esterification, Amidation)

The two carboxylic acid groups at the 3 and 4 positions are the primary sites for many chemical transformations.

Decarboxylation: The removal of carboxyl groups from furan dicarboxylic acids can be achieved under specific conditions. For instance, the synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester can occur from diethyl 2,3-diacetylsuccinate through a process involving both dehydration-cyclization and decarboxylation. google.com The relative rates of these reactions are influenced by factors such as acid concentration. google.com While direct decarboxylation of this compound is not extensively detailed, decarboxylation of furan carboxylic acids is a known transformation, often requiring thermal or catalytic induction.

Esterification: Esterification of furan-based carboxylic acids is a common and important reaction. 2,5-Furandicarboxylic acid (FDCA), a related compound, is often converted to its dimethyl ester to improve its solubility and stability for polymerization processes. mdpi.com Similar transformations are applicable to this compound. The synthesis of its diethyl ester, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, is well-documented and can be achieved by treating diethyl 2,3-diacetylsuccinate with acid. google.comgoogle.com This process involves the hydrolysis of the ester groups followed by re-esterification or direct cyclization and aromatization. google.com

A general method for the esterification of FDCA involves reacting it with an alcohol in a carbon dioxide-predominant atmosphere at elevated temperatures and pressures, often near the supercritical conditions of the alcohol or CO2. google.com This method avoids the need for strong acid catalysts. google.com

Table 1: Esterification of Furan Carboxylic Acids

| Furan Acid | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Furandicarboxylic acid | Dimethyl carbonate, Li2CO3, tetramethylammonium bromide | Dimethyl furan-2,5-dicarboxylate | 98.62% | chemicalbook.com |

| 2,5-Furandicarboxylic acid | Methanol, CO2 atmosphere (supercritical conditions) | Dimethyl furan-2,5-dicarboxylate | >70% | google.com |

Amidation: The carboxylic acid groups can be converted to amides through reaction with amines, typically requiring activation of the carboxyl group. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net This suggests that similar selective or full amidation of this compound is feasible. The process involves the formation of an activated intermediate, such as a benzotriazoyl ester, which then readily reacts with an amine. researchgate.net Bio-based polyamides have also been synthesized from dimethyl furan-2,5-dicarboxylate, indicating that the ester can serve as a precursor for amidation reactions with diamines. researchgate.netacs.org

Exploration of Electrophilic and Nucleophilic Substitution Pathways on the Furan Core

The furan ring itself can undergo substitution reactions, although the positions are blocked in this compound. However, understanding these principles is key to predicting reactivity if one of the substituents were to be removed.

Electrophilic Substitution: Furan is generally reactive towards electrophiles, with substitution preferentially occurring at the α-positions (2 and 5). In the title compound, these positions are occupied by methyl groups. The methyl groups are activating and α-directing, while the β-carboxyl groups are deactivating. If a substitution were to occur, it would likely involve the replacement of a carboxyl group (ipso-substitution) or reaction at a methyl group, which is less common for typical electrophilic aromatic substitution.

Nucleophilic Substitution: Nucleophilic substitution on an unactivated furan ring is rare. However, the presence of the two electron-withdrawing carboxyl groups at the 3 and 4 positions can make the ring more susceptible to nucleophilic attack. Reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles (N-, O-, and S-nucleophiles) show that substitution can occur on the furanone ring, which is a related structure. nih.gov This suggests that under appropriate conditions, nucleophilic substitution might be a possible, albeit challenging, pathway for modifying the furan core of this compound.

Cycloaddition Reactions Involving the Furan Diene Moiety (e.g., Diels-Alder)

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously the Diels-Alder reaction. masterorganicchemistry.com This reactivity is a key feature that distinguishes it from more aromatic systems like benzene.

2,5-Dimethylfuran is a known diene in Diels-Alder reactions. nih.gov The reaction of 2,5-dimethylfuran with dienophiles like vinylene carbonate has been studied, showing that the reaction can reach a thermodynamic equilibrium, favoring the exo isomer. rsc.org The electron-donating methyl groups at the 2 and 5 positions increase the HOMO energy of the furan, making it a more reactive diene. nih.gov

However, the presence of two electron-withdrawing carboxyl groups at the 3 and 4 positions in this compound would significantly lower the HOMO energy, making the furan ring a less reactive diene. The reaction would likely require more reactive dienophiles or harsher reaction conditions. For instance, the Diels-Alder reaction of furan-2,5-dicarboxylic acid derivatives has been successfully carried out with the highly reactive dienophile benzyne. rsc.org Lewis acids can also be used to enhance the rate of Diels-Alder reactions involving furans. researchgate.net

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Key Finding | Reference |

|---|---|---|---|

| 2,5-Dimethylfuran | Vinylene carbonate | Slow reaction reaching thermodynamic equilibrium, favoring exo product. | rsc.org |

| Furan | Dimethyl acetylenedicarboxylate (DMAD) | Forms a monoadduct; further addition is temperature-dependent. Lewis acids (AlCl3) enhance the rate. | researchgate.net |

| Dimethyl furan-2,5-dicarboxylate | Benzyne | Successful cycloaddition followed by reductive aromatization to form a naphthalene derivative. | rsc.org |

Investigation of Oxidation and Reduction Pathways of the Furan Ring and Side Chains

Oxidation: The furan ring and its alkyl substituents are susceptible to oxidation. The oxidation of 2,5-dimethylfuran can lead to ring-opening products. For example, catalytic oxidation with gold supported on titania or graphite can produce hex-3-ene-2,5-dione via an epoxide intermediate. researchgate.net The oxidation of other furan derivatives, like 5-hydroxymethylfurfural (B1680220) (HMF), to 2,5-furandicarboxylic acid is a well-established industrial goal and proceeds through various intermediates. researchgate.nettandfonline.com

Given this, the furan ring of this compound is likely prone to oxidative degradation under harsh conditions. The methyl groups could also be oxidized to hydroxymethyl or formyl groups, eventually leading to a tetracarboxylic acid, although this would require selective conditions to avoid ring cleavage.

Reduction: The furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative. The selective reduction of furan dicarboxylic acids can lead to valuable monomers. For instance, 2,5-furandicarboxylic acid can be reduced to 2,5-bis(hydroxymethyl)tetrahydrofuran. specialchem.com Similarly, the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF) can yield tetrahydrofuran-2,5-dimethanol with high efficiency. acs.org

Applying this to this compound, catalytic hydrogenation would be expected to reduce the furan ring to a tetrahydrofuran ring. Simultaneously, the carboxylic acid groups could be reduced to alcohols, depending on the catalyst and reaction conditions (e.g., using strong reducing agents like LiAlH4 or catalytic systems designed for acid reduction). This would yield 2,5-dimethyltetrahydrofuran-3,4-dimethanol.

Table 3: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Benzene | - |

| Diethyl 2,3-diacetylsuccinate | - |

| 2,5-dimethylfuran-3-carboxylic acid ethyl ester | - |

| 2,5-Furandicarboxylic acid | FDCA |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | - |

| Dimethyl furan-2,5-dicarboxylate | - |

| O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU |

| 3,4-dihalo-5-hydroxy-2(5H)-furanones | - |

| 2,5-Dimethylfuran | - |

| Vinylene carbonate | - |

| Benzyne | - |

| Dimethyl acetylenedicarboxylate | DMAD |

| Ethyl propiolate | - |

| Hex-3-ene-2,5-dione | - |

| 5-hydroxymethylfurfural | HMF |

| 2,5-bis(hydroxymethyl)tetrahydrofuran | - |

| Tetrahydrofuran-2,5-dimethanol | THFDM |

Derivatization and Functionalization of 2,5 Dimethylfuran 3,4 Dicarboxylic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid groups at the 3 and 4 positions of the furan (B31954) ring are primary sites for derivatization, most commonly through esterification and amidation.

Esterification: The synthesis of ester derivatives, particularly diethyl 2,5-dimethylfuran-3,4-dicarboxylate, has been well-documented. One effective method starts from diethyl 2,3-diacetylsuccinate, which undergoes a Paal-Knorr cyclization reaction. google.com A notable procedure involves the refluxing of diethyl 2,3-diacetylsuccinate in a hydrochloric acid solution. google.comresearchgate.net The specific products obtained are highly dependent on the reaction conditions, such as the concentration of the acid and the heating method. google.comgoogle.com

By carefully adjusting the concentration of the hydrochloric acid and the reaction conditions, it is possible to selectively synthesize the dicarboxylic acid, the monoethyl ester, or the diethyl ester. google.com For instance, using a 1N HCl solution and microwave heating for one hour can yield a mixture of ethyl 2,5-dimethylfuran-3-carboxylate (20% yield), 2,5-dimethylfuran-3,4-dicarboxylic acid (24% yield), and diethyl 2,5-dimethylfuran-3,4-dicarboxylate (52% yield). google.com Conversely, using higher concentrations of HCl (≥3N) leads almost exclusively to the formation of the dicarboxylic acid with yields of 89% or higher. google.com The diethyl ester is recognized as an important chemical raw material and pharmaceutical intermediate. google.com

| HCl Concentration | Heating Method | Time | Product(s) | Yield(s) |

|---|---|---|---|---|

| 0.4 N | Oil Bath | 15 hours | Ethyl 2,5-dimethylfuran-3-carboxylate this compound | 50% 40% |

| 1.0 N | Microwave | 1 hour | Ethyl 2,5-dimethylfuran-3-carboxylate this compound Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 20% 24% 52% |

| ≥3.0 N | Oil Bath or Microwave | - | This compound | ≥89% |

Amidation: The conversion of this compound into its corresponding amides is another key transformation. While specific literature on this exact molecule is limited, standard synthetic protocols for the amidation of dicarboxylic acids are readily applicable. These methods often involve the use of a coupling reagent to activate the carboxylic acid groups, followed by reaction with a primary or secondary amine. For related compounds like furan-2,5-dicarboxylic acid, regioselective monoamidation has been achieved using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net Another modern and sustainable approach for the direct synthesis of diamides from dicarboxylic acids employs heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅), which has shown high catalytic activity and water tolerance. nih.gov Such methods would be expected to efficiently convert this compound to its diamide (B1670390) derivatives.

Functionalization via Halogenation or Other Substitutions on the Furan Ring

Direct electrophilic substitution, such as halogenation, on the furan ring of this compound is challenging. The furan ring is fully substituted at all four carbon positions, which presents significant steric hindrance to incoming reagents. Furthermore, the electron-withdrawing nature of the two carboxylic acid groups at the 3 and 4 positions deactivates the furan ring towards electrophilic attack.

An alternative strategy for modifying the molecule involves a sequence of ring-opening and closing reactions. For the parent compound 2,5-dimethylfuran, a three-step strategy has been proposed for the functionalization of the methyl group, which involves the ring opening to 2,5-hexanedione, followed by aldol (B89426) condensation and hydrogenation-cyclization. rsc.org This indicates that more complex synthetic routes, rather than direct substitution, may be required to functionalize the furan scaffold of the dicarboxylic acid derivative.

Formation of Anhydrides and Imides from the Dicarboxylic Acid Moiety

The adjacent positioning of the two carboxylic acid groups on the furan ring makes this compound an ideal precursor for the formation of cyclic anhydrides and imides.

Anhydride (B1165640) Formation: The formation of a cyclic anhydride is a characteristic reaction of 1,2-dicarboxylic acids. By heating this compound, typically in the presence of a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride, an intramolecular condensation reaction is expected to occur. This reaction would eliminate one molecule of water to form the corresponding 2,5-dimethylfuran-3,4-dicarboxylic anhydride, which features a stable five-membered ring fused to the furan core.

Imide Formation: The resulting cyclic anhydride is a reactive intermediate that can be readily converted into cyclic imides. Reaction of the anhydride with ammonia, a primary amine (R-NH₂), or urea (B33335) derivatives can furnish the corresponding N-unsubstituted or N-substituted 2,5-dimethylfuran-3,4-dicarboximide. This two-step, one-pot process—formation of the anhydride followed by reaction with an amine—is a standard and efficient method for constructing imide functionalities.

Design and Synthesis of Polyfunctionalized Furan Analogues

This compound and its simple ester derivatives serve as valuable building blocks for the synthesis of more complex, polyfunctionalized molecules and materials. google.comontosight.ai The compound is considered an important chemical raw material and pharmaceutical intermediate. google.com

Polymer Synthesis: A significant application for furan-based dicarboxylic acids is in the field of polymer chemistry. The isomer, 2,5-furandicarboxylic acid (FDCA), is a well-known bio-based monomer used to produce high-performance polyesters and polyamides, often positioned as a renewable alternative to terephthalic acid. acs.orgmdpi.comncsu.edu By analogy, this compound can also function as a specialty monomer. Polycondensation of its diester derivative with various diols or diamines would lead to novel polyesters and polyamides. The 3,4-substitution pattern, differing from the linear geometry of the 2,5-isomer, would impart a distinct kinked structure to the polymer backbone, influencing properties such as crystallinity, thermal stability, and mechanical performance.

Scaffold for Bioactive Molecules: The derivatives of related furan-3-carboxylic acids are known to possess a range of biological activities, serving as fungicides, insecticides, and wood preservatives. google.com This suggests that the this compound scaffold is a promising starting point for the development of new agrochemicals or pharmaceuticals. The ester and amide derivatives can undergo further chemical modifications, such as reduction of the carbonyls to alcohols or reactions on the methyl side-chains, to generate a diverse library of polyfunctionalized furan analogues for biological screening.

Applications in Advanced Materials Science

Role as a Monomer in Polymer Chemistry

The dicarboxylic acid functionality of 2,5-dimethylfuran-3,4-dicarboxylic acid makes it a prime candidate for use as a monomer in the synthesis of polyesters and other condensation polymers.

2,5-Furandicarboxylic acid (FDCA) has been extensively investigated as a bio-based substitute for terephthalic acid in the production of polyesters, with poly(ethylene 2,5-furandicarboxylate) (PEF) being a prominent example. nih.govmdpi.comacs.orgnih.gov The synthesis of furan-based polyesters is typically achieved through a two-step melt polycondensation process involving an initial esterification or transesterification, followed by a polycondensation step at elevated temperatures and under vacuum. mdpi.comnih.gov

Drawing a parallel, this compound can be expected to undergo similar polycondensation reactions with various diols to produce a new class of furan-based polyesters. The presence of methyl groups at the 2 and 5 positions, as opposed to the hydrogen atoms in FDCA, could introduce notable differences in the resulting polymer properties. These methyl groups might enhance the polymer's thermal stability and hydrophobicity, and influence its solubility and crystallinity.

The isomeric position of the carboxylic acid groups (3,4- vs. 2,5-) is also a critical factor. The bent geometry of the 3,4-disubstituted furan (B31954) monomer, in contrast to the linear geometry of 2,5-FDCA, would likely lead to amorphous polymers with lower melting points and glass transition temperatures, but potentially improved solubility and flexibility. Research on polyesters derived from 2,4-furandicarboxylic acid, another non-linear isomer, has shown that the incorporation of these bent monomers can modulate the thermal properties of the resulting copolymers. acs.org

Table 1: Comparison of Potential Properties of Polyesters from FDCA Isomers

| Property | Polyester (B1180765) from 2,5-FDCA (e.g., PEF) | Potential Polyester from this compound |

|---|---|---|

| Monomer Geometry | Linear | Bent |

| Expected Crystallinity | Semicrystalline | Likely Amorphous |

| Glass Transition Temp. (Tg) | Relatively High | Potentially Lower |

| Melting Temperature (Tm) | Well-defined | Lower or absent |

| Solubility | Limited | Potentially Enhanced |

| Thermal Stability | Good | Potentially Enhanced by methyl groups |

This table presents expected properties based on structural analogies and established principles of polymer chemistry.

The unique structure of this compound opens avenues for the design of novel polymer architectures. Its incorporation into copolymers could be a strategy to fine-tune the properties of existing bio-based polyesters. For instance, copolymerizing it with 2,5-FDCA could disrupt the regularity of the polymer chain, leading to materials with tailored crystallinity, biodegradability, and mechanical properties. mdpi.com

Furthermore, the methyl groups on the furan ring could serve as sites for further functionalization, allowing for the creation of polymers with specific functionalities for advanced applications, such as in coatings, adhesives, or as compatibilizers in polymer blends. The exploration of copolyesters containing different furan dicarboxylic acid isomers has already demonstrated the potential to create materials with a wide range of thermal behaviors. acs.org

Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Furan-based dicarboxylic acids, including 2,5-FDCA, have been successfully employed as ligands in the synthesis of novel MOFs. researchgate.netacs.org

The carboxylate groups of furan dicarboxylic acids can coordinate to metal centers in various modes, leading to the formation of diverse network topologies. acs.orgrsc.org The geometry of the ligand plays a significant role in the final structure of the MOF. The linear nature of 2,5-FDCA often leads to the formation of three-dimensional frameworks with high porosity. rsc.org

The structural diversity of MOFs based on furan dicarboxylate ligands is well-documented, with the ability to form frameworks with varying dimensionality and pore sizes. acs.orgrsc.org For example, MOFs constructed from 2,5-FDCA have exhibited interesting porous properties and potential applications in gas storage and separation. rsc.org

It is anticipated that MOFs synthesized with 2,5-dimethylfuran-3,4-dicarboxylate would also exhibit significant structural diversity. The combination of the rigid furan ring and the flexible coordination of the carboxylate groups could lead to frameworks with tunable pore sizes and chemical environments. The presence of the methyl groups lining the pores could create a more hydrophobic environment, which could be advantageous for the selective adsorption of nonpolar molecules. While specific data on the porosity of MOFs from this particular ligand is not yet available, the principles of MOF design suggest that it holds promise for the creation of novel porous materials.

Development of Other Advanced Functional Materials (General)

Beyond polyesters and MOFs, this compound holds potential for the development of other advanced functional materials. Its derivatives could be used in the synthesis of polyamides with enhanced thermal properties or in the creation of epoxy resins with improved toughness and chemical resistance. The furan ring itself can participate in Diels-Alder reactions, which could be exploited to create cross-linked or self-healing materials. The diverse applications of its derivatives in various chemical fields suggest a broad and promising future for this compound in materials science. ontosight.ai

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2,5-dimethylfuran-3,4-dicarboxylic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the chemical shift, integration, and multiplicity of the signals confirm the presence of the methyl groups attached to the furan (B31954) ring. A characteristic singlet is observed for the protons of the two equivalent methyl groups. google.com

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. This includes the carbons of the methyl groups, the furan ring carbons (both substituted and unsubstituted), and the carboxylic acid carbons. google.com The specific chemical shifts are indicative of the electronic environment of each carbon atom, confirming the substitution pattern of the furan ring.

Research findings have reported the following spectral data for this compound, consistent with its proposed structure. google.comgoogle.com

Table 1: NMR Spectral Data for this compound in Acetone-d₆

| Nucleus | Chemical Shift (δ) in ppm | Signal Description |

|---|---|---|

| ¹H NMR | 2.60 | Singlet, 6H (protons from two CH₃ groups) |

| ¹³C NMR | 14.5 | Methyl carbons (2 x CH₃) |

| 112.4 | Furan ring carbons (C3, C4) | |

| 161.5 | Furan ring carbons (C2, C5) | |

| 166.6 | Carboxylic acid carbons (2 x COOH) |

Data sourced from patent CN101486696B. google.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes an invaluable tool for analyzing complex mixtures and verifying the identity of synthesized compounds.

For dicarboxylic acids such as this compound, LC-MS analysis can be challenging due to their high polarity and poor ionization efficiency in common MS sources. longdom.org To overcome these limitations, derivatization is often employed. This chemical modification strategy converts the carboxylic acid groups into less polar, more volatile, and more easily ionizable derivatives, significantly enhancing detection sensitivity. longdom.orgnih.govnih.gov For instance, derivatizing agents can reverse the polarity of the molecule from negative to positive, which improves detection in Multiple Reaction Monitoring (MRM) mode. longdom.org

This enhanced sensitivity allows for the accurate quantification of dicarboxylic acids even at low concentrations, which is essential in various research applications. longdom.org The use of LC-MS/MS, or tandem mass spectrometry, further aids in structural confirmation by analyzing the fragmentation patterns of the derivatized parent ion.

Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for the analysis of non-volatile and thermally sensitive compounds like dicarboxylic acids. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for separating such compounds. sielc.comresearchgate.net The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the peak area corresponding to its relative concentration. HPLC can also be used to monitor reactions by taking aliquots of the reaction mixture over time and analyzing the disappearance of reactants and the appearance of the desired product. acs.orgresearchgate.net

Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for analyzing volatile derivatives of the target compound. While dicarboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be converted to their more volatile ester derivatives (e.g., methyl or ethyl esters). GC provides excellent separation of closely related compounds, including isomers, which can be critical for ensuring the isomeric purity of the final product. nih.govdtu.dkresearchgate.net For example, specific GC columns and methods have been developed to achieve baseline separation of furan isomers, which is crucial for accurate quantification and purity assessment. nih.govdtu.dkresearchgate.net

Reaction monitoring can also be performed using thin-layer chromatography (TLC), which offers a rapid and simple method to qualitatively track the progress of a chemical transformation by observing the spots corresponding to reactants and products. acs.org

X-ray Diffraction (XRD) for Crystalline Structure and Solvate Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, single-crystal XRD provides invaluable information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. google.com

The analysis of the crystal structure reveals how the molecules pack together, identifying hydrogen bonding networks involving the carboxylic acid groups and other potential non-covalent interactions. This information is critical for understanding the compound's physical properties, such as melting point, solubility, and stability.

Furthermore, XRD is essential for studying polymorphism—the ability of a compound to exist in more than one crystalline form—and for identifying and characterizing solvates, which are crystalline structures that incorporate molecules of the crystallization solvent. The crystal structures of related furan-3,4-dicarboxylic acid esters have been successfully determined using this technique, providing insights into their molecular conformation and packing. nih.govresearchgate.net A similar analytical approach would be applied to this compound to fully characterize its solid-state nature.

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Catalytic Synthetic Routes

Current synthetic routes to 2,5-dimethylfuran-3,4-dicarboxylic acid predominantly rely on the cyclization of diethyl 2,3-diacetylsuccinate. google.com This precursor undergoes a Paal-Knorr furan (B31954) synthesis, followed by hydrolysis of the resulting ester. Various acid catalysts have been employed for this transformation, including polyphosphoric acid and hydrochloric acid, with the latter being used in aqueous, organic solvent-free conditions. google.comresearchgate.net One reported method involves treating diethyl 2,3-diacetylsuccinate with polyphosphoric acid to yield the diethyl ester, which is then hydrolyzed using a potassium hydroxide-ethanol solution to obtain the final diacid. google.com

More recent advancements have demonstrated that adjusting the concentration of hydrochloric acid in an aqueous medium can selectively yield either the dicarboxylic acid or other furan derivatives. google.com For instance, using a 3N HCl solution can produce this compound in high yield (≥89%) under either conventional heating or microwave irradiation. google.com

Future research should focus on developing catalytic systems that offer enhanced efficiency, milder reaction conditions, and improved sustainability. Key opportunities include:

Heterogeneous Catalysis: Designing solid acid catalysts (e.g., zeolites, functionalized mesoporous silicas, or ion-exchange resins) could simplify product purification, enable catalyst recycling, and allow for continuous flow processes, thereby reducing waste and operational costs.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this specific furan structure is an untapped area. While biocatalysis is being explored for other furanics, developing enzymes for the specific cyclization and oxidation steps required could offer a highly selective and environmentally benign production route. nih.govtandfonline.com

Electrocatalysis and Photocatalysis: These methods could provide alternative energy inputs to drive the synthesis under ambient conditions, potentially offering novel reaction pathways and selectivities not achievable through thermal methods.

| Precursor | Catalyst/Reagent | Conditions | Product |

| Diethyl 2,3-diacetylsuccinate | 1. Polyphosphoric Acid | - | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 2. KOH/Ethanol | Hydrolysis | This compound |

| Diethyl 2,3-diacetylsuccinate | Hydrochloric Acid (e.g., 3N) | Oil bath or microwave heating | This compound |

Exploration of Under-Investigated Reaction Pathways and Mechanisms

The primary reaction mechanism for the synthesis of this compound is the Paal-Knorr reaction. However, the broader reactive potential of this molecule remains largely unexplored. Future research should aim to elucidate its reactivity in various chemical transformations.

Analogous furan dicarboxylic acids, such as the 2,5- and 2,4-isomers, are known to undergo disproportionation reactions (Henkel reaction) under certain catalytic conditions. rsc.org Investigating whether this compound or its salts can undergo similar rearrangements, decarboxylation, or other catalytic transformations could reveal new synthetic pathways to other valuable furanic compounds.

Furthermore, the atmospheric chemistry and oxidation pathways of substituted furans are of environmental interest. Studies on the gas-phase reactions of similar compounds like 2,3- and 2,5-dimethylfuran with OH radicals show that they undergo ring-opening reactions. researchgate.net Mechanistic studies on the oxidation of the furan ring in this compound could provide insights into its stability and potential for derivatization through ring modification.

Computational Design of Functionalized Derivatives for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. While DFT studies have been applied to understand the Diels-Alder reactivity of 2,5-dimethylfuran and the properties of polyamides derived from 2,5-furandicarboxylate, no such studies have been reported for the 3,4-dicarboxylic acid isomer. acs.orgresearchgate.net

Future computational work could focus on:

Predicting Molecular Properties: Calculating the electronic structure, charge distribution, and bond angles to understand how the 3,4-substitution pattern influences the molecule's reactivity compared to the 2,5-isomer.

Designing Novel Derivatives: Modeling the properties of functionalized derivatives for specific applications. For example, computational screening could identify derivatives with optimal electronic properties for use in organic electronics or as ligands for metal-organic frameworks (MOFs).

Simulating Polymerization: Predicting the properties of polymers derived from this monomer. By simulating chain conformation and intermolecular interactions, it may be possible to predict the thermal and mechanical properties (e.g., glass transition temperature, tensile strength) of novel polyesters or polyamides, accelerating the discovery of new materials.

Expansion of Applications in Cutting-Edge Materials Science

While this compound is noted as a chemical and pharmaceutical intermediate, its application in materials science is a nascent field. google.comgoogle.com The distinct, less linear geometry of the 3,4-isomer compared to the widely studied 2,5-FDCA suggests it could be a valuable monomer for creating polymers with unique properties.

Key areas for exploration include:

Polyesters and Polyamides: The primary application for FDCA is in producing bio-based polyesters like Poly(ethylene furanoate) (PEF), a promising alternative to petroleum-based PET. specialchem.com The bent structure of the 3,4-dicarboxylic acid monomer could disrupt chain packing, potentially leading to amorphous polymers with lower glass transition temperatures, higher transparency, and different solubility profiles. These properties could be advantageous for applications in coatings, adhesives, or specialty packaging.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the synthesis of MOFs. The specific geometry and coordination angles of the 3,4-dicarboxylate linker could lead to the formation of MOFs with novel topologies and pore structures, suitable for applications in gas storage, separation, or catalysis.

Thermosetting Resins: Furan-based dimethacrylates have been synthesized from 2,5-FDCA for use in thermosetting resins. acs.org A similar derivatization of the 3,4-isomer could yield new resins with tailored thermal and mechanical properties for composites and advanced manufacturing.

Integration with Biorefinery Concepts for Sustainable Production and Valorization

The modern biorefinery concept focuses on converting biomass into a spectrum of value-added products, including platform chemicals, fuels, and materials. nih.gov Key C6 furanic platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF), are derived from the dehydration of sugars obtained from lignocellulosic biomass. rsc.orghse.ru HMF can be further oxidized to 2,5-FDCA, establishing a clear pathway from biomass to furanic monomers. nih.gov

Although a direct, high-yield pathway from biomass to this compound has not yet been established, its structural components are rooted in bio-based chemistry. The furan core is derivable from C5 and C6 sugars, and the methyl and carboxyl groups represent common functionalities in biochemical pathways. rsc.org

Future research should target the integration of this compound into biorefinery value chains by:

Developing Bio-based Synthetic Routes: Investigating catalytic or microbial pathways to produce the diethyl 2,3-diacetylsuccinate precursor from renewable feedstocks.

Valorizing Furanic Side Streams: Exploring whether side products from existing furan chemical processes could be catalytically converted into the 3,4-dicarboxylic acid isomer.

Life Cycle Assessment: Evaluating the environmental footprint and economic viability of producing polymers and materials from this compound within a biorefinery framework, comparing it to established bio-based materials like those derived from 2,5-FDCA.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, moving it from a chemical curiosity to a valuable component in the portfolio of sustainable chemicals and advanced materials.

Q & A

Q. What are the optimized synthetic routes for 2,5-dimethylfuran-3,4-dicarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of α,α'-diacetosuccinate derivatives using polyphosphoric acid (PPA) at elevated temperatures (60–70°C), achieving up to 95% yield . Alternative methods include modifying biomass-derived furan precursors (e.g., 2,5-furandicarboxylic acid derivatives) by introducing methyl groups via alkylation or ester hydrolysis, though yields may vary depending on catalyst choice (e.g., acid vs. base conditions) . Key factors include:

- Catalyst selection : PPA promotes cyclization but may require post-reaction neutralization.

- Temperature control : Excessive heat (>80°C) can lead to side reactions like decarboxylation.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How can researchers characterize the purity and structure of this compound?

Standard characterization methods include:

- FT-IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and furan ring C=C vibrations (~1600 cm⁻¹) confirm functional groups .

- NMR spectroscopy : NMR shows methyl protons (~δ 2.1–2.3 ppm) and furan ring protons (~δ 7.2–7.5 ppm). NMR resolves carboxyl carbons (~δ 165–170 ppm) .

- Elemental analysis : Matches calculated C, H, and O percentages to verify stoichiometry.

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound, and how do substituents alter reactivity?

The acid can be converted to reactive intermediates like acid chlorides using thionyl chloride (SOCl₂), enabling nucleophilic substitution (e.g., with amines or alcohols). For example:

- Anilide formation : Reacting the acid chloride with aniline yields 2,5-dimethylfuran-3,4-dicarboxanilide (80% yield, m.p. 203–205°C) .

- Steric effects : Methyl groups on the furan ring hinder electrophilic substitution but enhance stability in coordination polymers .

- Table : Derivative synthesis conditions and yields:

| Derivative | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acid chloride | SOCl₂ | 60–70°C, 1 hr | 80 | |

| Anilide | Aniline | Benzene, RT | 80 |

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs)?

Dicarboxylic acids are key linkers in MOFs due to their bidentate coordination. While the methyl groups may reduce pore size compared to unsubstituted analogs (e.g., benzene-1,4-dicarboxylic acid), they enhance hydrophobicity and thermal stability (up to 240°C) . Experimental design considerations:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility during framework assembly.

- Metal nodes : Transition metals (Cu²⁺, Zn²⁺) favor octahedral coordination, while lanthanides may form higher-connectivity clusters .

- Functionalization : Post-synthetic modification (e.g., replacing aqua ligands with pyridines) can tune porosity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported yields for cyclization reactions?

Contradictory yields (e.g., 19% vs. 95% in PPA-mediated cyclization) may arise from:

- Reagent purity : Impure α,α'-diacetosuccinate precursors generate side products.

- Temperature gradients : Inconsistent heating in large-scale reactions reduces efficiency.

- Workup protocols : Premature neutralization of PPA can quench the reaction . Mitigation strategies include:

- Inline monitoring : Use TLC or HPLC to track reaction progress.

- Catalyst optimization : Test Brønsted vs. Lewis acids (e.g., H₃PO₄ vs. FeCl₃) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during reactions with volatile reagents (SOCl₂, thionyl chloride).

- Waste disposal : Neutralize acidic residues before disposal according to institutional guidelines .

Methodological Gaps and Future Directions

Q. What unexplored applications exist for this compound in materials science?

Potential areas include:

- Biodegradable polymers : Copolymerization with diols to mimic polyethylene furanoate (PEF) .

- Electrochemical sensors : Functionalized derivatives could act as redox-active ligands for metal ions .

- Table : Emerging applications and challenges:

| Application | Challenge | Research Need |

|---|---|---|

| MOF-based catalysis | Low porosity due to methyl groups | Linker functionalization studies |

| Polymer electrolytes | Poor solubility in polar solvents | Co-monomer screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.